4-Azido-1,2-dichlorobenzene 4-Azido-1,2-dichlorobenzene
Brand Name: Vulcanchem
CAS No.: 66172-16-5
VCID: VC6572715
InChI: InChI=1S/C6H3Cl2N3/c7-5-2-1-4(10-11-9)3-6(5)8/h1-3H
SMILES: C1=CC(=C(C=C1N=[N+]=[N-])Cl)Cl
Molecular Formula: C6H3Cl2N3
Molecular Weight: 188.01

4-Azido-1,2-dichlorobenzene

CAS No.: 66172-16-5

Cat. No.: VC6572715

Molecular Formula: C6H3Cl2N3

Molecular Weight: 188.01

* For research use only. Not for human or veterinary use.

4-Azido-1,2-dichlorobenzene - 66172-16-5

Specification

CAS No. 66172-16-5
Molecular Formula C6H3Cl2N3
Molecular Weight 188.01
IUPAC Name 4-azido-1,2-dichlorobenzene
Standard InChI InChI=1S/C6H3Cl2N3/c7-5-2-1-4(10-11-9)3-6(5)8/h1-3H
Standard InChI Key RHISYALYKJKAQH-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1N=[N+]=[N-])Cl)Cl

Introduction

Molecular Identification and Physicochemical Properties

Structural and Nomenclatural Features

4-Azido-1,2-dichlorobenzene, systematically named 4-(azidomethyl)-1,2-dichlorobenzene, belongs to the class of benzyl azides. Its molecular formula is C7H5Cl2N3\text{C}_7\text{H}_5\text{Cl}_2\text{N}_3, with a molecular weight of 202.04 g/mol . The compound features a benzene ring substituted with chlorine atoms at the 1- and 2-positions and an azidomethyl group (-CH2_2N3_3) at the 4-position. Alternative synonyms include 3,4-dichlorobenzyl azide and (3,4-dichlorophenyl)methyl azide .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC7H5Cl2N3\text{C}_7\text{H}_5\text{Cl}_2\text{N}_3
Molecular Weight202.04 g/mol
IUPAC Name4-(azidomethyl)-1,2-dichlorobenzene
SMILES NotationC1=CC(=C(C=C1CN=[N+]=[N-])Cl)Cl
Boiling PointNot reported-
Melting PointNot reported-

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy of related triazole derivatives synthesized from 4-azido-1,2-dichlorobenzene reveals characteristic peaks:

  • Azide Stretch: ν(N3)\nu(\text{N}_3) at 3155 cm1^{-1} .

  • Carbonyl Stretch: ν(C=O)\nu(\text{C=O}) at 1644 cm1^{-1} in benzaldehyde derivatives .

  • Aromatic C-H Stretch: 3074–2837 cm1^{-1} .

Nuclear magnetic resonance (NMR) data for derivatives include:

  • 1H^1\text{H} NMR: A singlet at 8.08 ppm for the triazole proton and aromatic protons between 7.47–6.56 ppm .

  • 13C^{13}\text{C} NMR: Peaks at 194.69 ppm (carbonyl) and 144.38 ppm (triazole carbon) .

Synthesis and Reactivity

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

4-Azido-1,2-dichlorobenzene serves as a critical azide component in CuAAC reactions, enabling the synthesis of 1,4-disubstituted 1,2,3-triazoles. A representative synthesis involves:

  • Reactants: 2-Hydroxy-4-(prop-2-yn-1-yloxy)benzaldehyde (alkyne) and 4-azido-1,2-dichlorobenzene .

  • Catalyst System: Copper(II) acetate (CuAc) and sodium ascorbate (NaAsc) in a dichloromethane/water (1:1) solvent .

  • Reaction Time: 8 hours at room temperature, yielding a triazole derivative with 62.19% efficiency .

The reaction proceeds via a 1,3-dipolar cycloaddition mechanism, forming a triazole ring that enhances pharmacological activity.

Crystallographic and Hirshfeld Surface Analysis

Single-crystal X-ray diffraction (SCXRD) of the triazole derivative reveals:

  • Crystal System: Monoclinic (P21/cP2_1/c) .

  • Unit Cell Parameters: a=12.923A˚,b=7.602A˚,c=17.294A˚,β=105.29a = 12.923 \, \text{Å}, b = 7.602 \, \text{Å}, c = 17.294 \, \text{Å}, \beta = 105.29^\circ .

  • Stabilizing Interactions: Hydrogen bonds (C-H···O) and van der Waals forces dominate, contributing to a 9.80% free space in the unit cell .

Hirshfeld surface analysis quantifies intermolecular interactions, with H···H (44.8%), Cl···H (14.2%), and O···H (11.9%) contacts predominating .

Pharmacological Applications

Anticancer Activity

The triazole derivative 4-((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-hydroxybenzaldehyde exhibits potent cytotoxicity:

Table 2: Cytotoxic Activity (IC50_{50}, μM)

Cell Line48-Hour IC50_{50}Cisplatin (48 h)Etoposide (48 h)
Caco-216.63 ± 0.2732.69 ± 0.8753.81 ± 0.17
HEK-293 (Normal)>10045.21 ± 0.92N/A

Mechanistic studies indicate apoptosis induction via mitochondrial membrane potential (MMP) loss and reactive oxygen species (ROS) generation . Annexin V assays confirm 62% apoptosis in Caco-2 cells at 20 μM .

DNA and Protein Binding

  • DNA Intercalation: Binding constant Kb=3.00×105M1K_b = 3.00 \times 10^5 \, \text{M}^{-1}, suggesting strong intercalation into CT-DNA .

  • BSA Interaction: Hydrophobic and polar interactions with bovine serum albumin (BSA), confirmed by fluorescence quenching .

HazardPrecautionary Measure
InhalationUse fume hood with >100 ft/min airflow
Skin ContactWear nitrile gloves and chemical-resistant clothing
StorageStore in cool, dry conditions away from metals

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